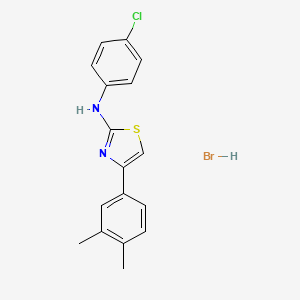
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as CTZ, is a synthetic compound that has been widely used in scientific research. It is a thiazole-based compound that has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This enzyme is involved in the phosphorylation of various proteins, and its inhibition by this compound leads to the modulation of various cellular processes. This compound has also been found to interact with various receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been found to modulate the activity of various enzymes, including protein kinase CK2 and tyrosine phosphatase. Additionally, this compound has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The advantages of using N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its potency and specificity in inhibiting protein kinase CK2. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its hydrobromide salt form, which may limit its solubility in certain solvents.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, the use of this compound as a fluorescent probe for detecting the presence of thiols in biological samples could be further explored. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases could also be investigated.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a tool for studying various biological processes and as a potential therapeutic agent for the treatment of cancer and other diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-chlorobenzenamine with 3,4-dimethylbenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with hydrobromic acid to obtain this compound in its hydrobromide salt form.
科学研究应用
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has been used extensively in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes. This compound has also been used as a fluorescent probe for detecting the presence of thiols in biological samples. Additionally, this compound has been used as a ligand for studying the binding properties of various receptors, including the dopamine D2 receptor.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S.BrH/c1-11-3-4-13(9-12(11)2)16-10-21-17(20-16)19-15-7-5-14(18)6-8-15;/h3-10H,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAGLJRQZQTJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methyl]amine](/img/structure/B4968416.png)
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)

![2-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B4968437.png)
![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)

![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968463.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4968475.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)

